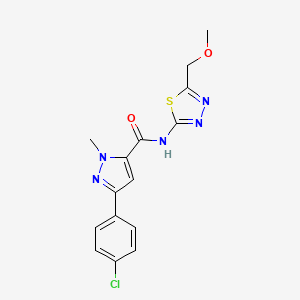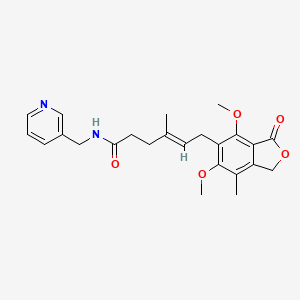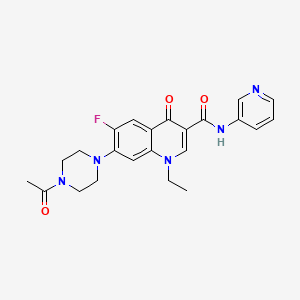
3-(4-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and material science. This compound features a unique structure that includes a chlorophenyl group, a thiadiazole ring, and a pyrazole carboxamide moiety, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiadiazole Ring: Starting with a suitable precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions involving reagents like carbon disulfide and methyl iodide under basic conditions.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride in the presence of a base like sodium hydride.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the chlorophenyl group with the thiadiazole-pyrazole intermediate using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or reduced thiadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery programs targeting specific biological pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
3-(4-クロロフェニル)-N-(5-(メトキシメチル)-1,3,4-チアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または生物学的プロセスに役割を果たす他のタンパク質が含まれます。化合物の構造により、これらの標的に結合し、その活性を調節して、必要な生物学的効果をもたらすことができます。
6. 類似化合物の比較
類似化合物
3-(4-クロロフェニル)-5-メチル-1H-ピラゾール: 類似の構造ですが、チアゾール基とカルボキサミド基がありません。
5-(4-クロロフェニル)-3-メチル-1,3,4-オキサジアゾール-2(3H)-オン: チアゾール環の代わりにオキサジアゾール環が含まれています。
3-(4-クロロフェニル)-5-(メトキシメチル)-1,2,4-オキサジアゾール: 類似のメトキシメチル基とクロロフェニル基ですが、環構造が異なります。
独自性
3-(4-クロロフェニル)-N-(5-(メトキシメチル)-1,3,4-チアゾール-2-イル)-1-メチル-1H-ピラゾール-5-カルボキサミドの独自性は、官能基と環系の組み合わせにあります。この組み合わせは、さまざまな科学的および産業的用途にとって貴重な化合物にする、独自の化学的性質と反応性を与えます。
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-5-methyl-1H-pyrazole: Similar structure but lacks the thiadiazole and carboxamide groups.
5-(4-chlorophenyl)-3-methyl-1,3,4-oxadiazole-2(3H)-one: Contains an oxadiazole ring instead of a thiadiazole ring.
3-(4-chlorophenyl)-5-(methoxymethyl)-1,2,4-oxadiazole: Similar methoxymethyl and chlorophenyl groups but different ring structure.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide lies in its combination of functional groups and ring systems. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C15H14ClN5O2S |
|---|---|
分子量 |
363.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O2S/c1-21-12(7-11(20-21)9-3-5-10(16)6-4-9)14(22)17-15-19-18-13(24-15)8-23-2/h3-7H,8H2,1-2H3,(H,17,19,22) |
InChIキー |
OLEQIDZNNKBQAE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C(S3)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11000064.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide](/img/structure/B11000069.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11000075.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide](/img/structure/B11000081.png)
![N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11000085.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11000100.png)
![N-(3,5-dichlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000102.png)
![3-methyl-4-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B11000105.png)
![3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B11000116.png)
![4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11000120.png)


![4-(4-chlorophenyl)-N-{2-[(3-methylbutyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B11000157.png)
